molecular formula C16H23NO3 B2887536 tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate CAS No. 1790156-28-3

tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate

Cat. No.: B2887536
CAS No.: 1790156-28-3
M. Wt: 277.364
InChI Key: UAIRIZUDJQAZNC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of 2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indenyl group can be oxidized to form indenone derivatives.

  • Reduction: The carbamate group can be reduced to form the corresponding amine.

  • Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Indenone derivatives.

  • Reduction: Primary amines.

  • Substitution: Alkylated hydroxyethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Due to its structural similarity to other biologically active compounds, it may be investigated for its potential medicinal properties, such as anti-inflammatory or antioxidant effects.

Industry: In the industrial sector, this compound can be utilized in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate: This compound is structurally similar but features an oxo group instead of a hydroxyethyl group.

  • (R)-tert-butyl 2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)carbamate: This compound has a prop-2-ynyl group instead of a hydroxyethyl group.

Uniqueness: The presence of the hydroxyethyl group in tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate provides it with unique chemical properties compared to similar compounds. This group can enhance the compound's solubility and reactivity, making it suitable for specific applications.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-1-yl)-N-(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(10-11-18)14-9-8-12-6-4-5-7-13(12)14/h4-7,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIRIZUDJQAZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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